molecular formula C11H15ClN2O B7809229 2-Chloro-5-(morpholinomethyl)aniline

2-Chloro-5-(morpholinomethyl)aniline

Cat. No.: B7809229
M. Wt: 226.70 g/mol
InChI Key: ZYWDOYYEJXXUHX-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholinomethyl)aniline (CAS 1018294-82-0) is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . It is identified by the SMILES notation Nc1cc(CN2CCOCC2)ccc1Cl . This aniline derivative is part of a class of compounds that serve as vital building blocks in organic synthesis and pharmaceutical research . Aniline and its derivatives are of significant interest in the development of advanced materials and are frequently utilized as precursors in the synthesis of more complex molecules . Furthermore, the presence of both a chlorine atom and a morpholine ring in its structure is a noteworthy feature, as chlorine-containing compounds are prominently featured in numerous FDA-approved pharmaceuticals, highlighting their importance in medicinal chemistry . As a specialized chemical, this compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-5-(morpholin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWDOYYEJXXUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Chloro-5-formylaniline

An alternative route employs reductive amination to introduce the morpholinomethyl group. This method avoids handling chlorinated intermediates and leverages stable aldehyde precursors.

Steps:

  • Formylation: Treat 2-chloro-5-aminomethylaniline with formic acid at 50–150°C to form 2-chloro-5-formylaminomethylaniline.

  • Reductive Amination: React the formylated intermediate with morpholine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen/palladium).

Optimization Notes:

  • Acid Catalyst: Formic acid serves as both reactant and catalyst, eliminating the need for additional acids.

  • Solvent: Toluene or ethanol facilitates homogeneous mixing.

Yield: ~75–85% after purification.

Detailed Methodologies and Reaction Mechanisms

One-Pot Sequential Functionalization

A patented three-step, one-pot methodology minimizes intermediate isolation, enhancing efficiency:

  • Formylation:

    • React 2-chloro-5-aminomethylaniline with formic acid (1.1–1.5 equiv) in toluene at reflux (100–150°C). Water is removed via azeotropic distillation.

    • Intermediate: 2-Chloro-5-formylaminomethylaniline.

  • Alkylation:

    • Add morpholinomethyl chloride (1.2–1.5 equiv) and a phase-transfer catalyst.

    • Stir at 20–50°C for 4–6 hours.

  • Hydrolysis:

    • Treat the alkylated intermediate with 10–50% aqueous NaOH at 50–100°C to remove the formyl protecting group.

Mechanistic Insights:

  • Formylation protects the primary amine, preventing undesired side reactions during alkylation.

  • Phase-transfer catalysts enhance the solubility of ionic intermediates in organic solvents, accelerating alkylation.

Yield: 85–92% (crude), with purity >90% by HPLC.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

  • Preferred Solvents: Toluene (non-polar, facilitates azeotropic water removal) and ethanol (polar, enhances amine solubility).

  • Catalysts: Triethylbenzylammonium chloride (0.5–1.0 mol%) reduces reaction time by 30–40%.

Temperature and Pressure Control

  • Alkylation: Conducted at 20–50°C to balance reaction rate and byproduct formation.

  • Distillation: Under reduced pressure (0.1–0.3 bar) to isolate the final product without decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.85 (d, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 3.75 (t, 4H, morpholine-OCH₂), 2.55 (s, 2H, CH₂N), 2.45 (t, 4H, morpholine-NCH₂).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O-C morpholine) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(morpholinomethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-5-(morpholinomethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(morpholinomethyl)aniline involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound Morpholinomethyl (-CH₂-morpholine) C₁₁H₁₅ClN₂O 230.70 Polar, moderate solubility in water, basic (pKa ~1–3 predicted) Pharmaceutical intermediates, ligand design
2-Chloro-5-nitroaniline Nitro (-NO₂) C₆H₅ClN₂O₂ 172.57 Electron-withdrawing, low solubility, acidic (pKa ~1–2) Precursor for dyes and agrochemicals
2-Chloro-5-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) C₇H₅ClF₃N 195.57 Lipophilic, strong electron-withdrawing, stable under acidic conditions Antischistosomal drug synthesis
2-Chloro-5-(piperidine-1-sulfonyl)aniline Piperidine-sulfonyl (-SO₂-piperidine) C₁₁H₁₅ClN₂O₂S 274.77 Polarizable sulfonamide group, moderate acidity (pKa ~1.43) Enzyme inhibitors, antibacterial agents
2-Chloro-5-(methanesulfinylmethyl)aniline Methanesulfinylmethyl (-CH₂-S(=O)-CH₃) C₈H₁₀ClNOS 203.69 Chiral center (sulfoxide), moderate solubility Radiolabelling probes
2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline Benzoxazole heterocycle C₁₅H₁₃ClN₂O 272.73 Planar aromatic system, high lipophilicity (XLogP3: 4.1) Fluorescent materials, sensors

Key Observations :

  • Electron Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing, reducing the aromatic ring's electron density and enhancing electrophilic substitution resistance. In contrast, morpholinomethyl and sulfonamide groups introduce polarity and hydrogen-bonding capacity .
  • Solubility: Morpholinomethyl and sulfonamide substituents improve aqueous solubility compared to lipophilic groups like trifluoromethyl or benzoxazole .
  • Acidity : All compounds exhibit weak acidity (pKa ~1–3) due to the aniline NH₂ group, but trifluoromethyl and nitro substituents slightly lower pKa via electron withdrawal .

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